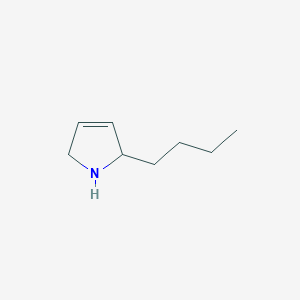

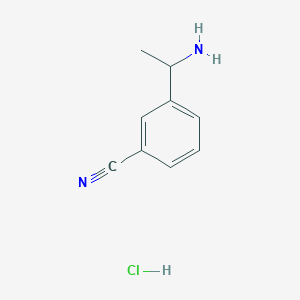

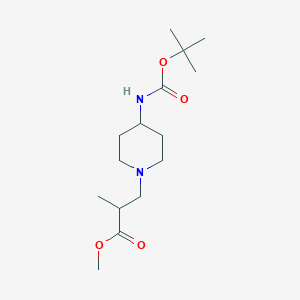

![molecular formula C12H19N3 B1520728 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine CAS No. 933702-70-6](/img/structure/B1520728.png)

1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine

Übersicht

Beschreibung

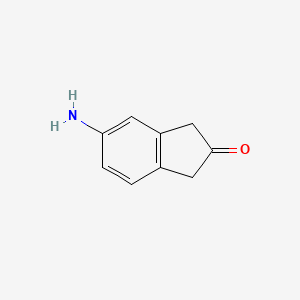

“1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” is a chemical compound with the molecular weight of 205.3 . It is a liquid at room temperature . The IUPAC name for this compound is 1-[2-(4-pyridinyl)ethyl]-4-piperidinamine .

Molecular Structure Analysis

The InChI code for “1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” is 1S/C12H19N3/c13-12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11/h1-2,6-7,12H,3-5,8-10,13H2 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” is a liquid at room temperature . It has a molecular weight of 205.3 . The storage temperature for this compound is 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Supramolecular Structures and Fluorescence

The compound 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine, when reacted with tetracyanoquinodimethane (TCNQ), has been shown to form disubstituted compounds with significant supramolecular structures due to inter- and intramolecular hydrogen bonding. These compounds exhibit strong fluorescence in both solid states and solutions, providing potential applications in materials science for developing new fluorescent materials (Raghavaiah et al., 2016).

Analgesic Properties

Although the direct application of 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine in analgesic properties isn't explicitly mentioned, derivatives of pyridinone, which share a similar structural motif, have been synthesized and shown to possess higher analgesic activities than acetylsalicylic acid, suggesting potential research directions in analgesic drug development (Aytemir et al., 1999).

Metal Complexation and Structural Diversity

The compound's derivatives have been used to synthesize group 12 metal complexes, demonstrating the compound's ability to act as a ligand. These complexes exhibit structural diversity and potential applications in coordination chemistry and materials science due to their unique geometries and photoluminescence properties (Purkait et al., 2017).

Synthetic Intermediates for Piperidine Derivatives

The compound serves as a versatile intermediate in synthetic organic chemistry, particularly in the synthesis of piperidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals. The Claisen rearrangement of related compounds has been used to create piperidine derivatives with substituents alpha to nitrogen, showcasing the compound's utility in complex molecule synthesis (Acharya & Clive, 2010).

Luminescence and Schiff Base Coordination

Schiff bases derived from similar structural motifs have been synthesized and used to create zinc(II) pseudohalide complexes. These complexes exhibit luminescence, suggesting potential applications in optical materials and sensors. The coordination behavior of these compounds underscores their utility in developing new luminescent materials (Ghosh et al., 2006).

Safety And Hazards

The compound has been classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

While specific future directions for “1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” are not available, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This suggests that “1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” and similar compounds may have potential applications in drug discovery and development.

Eigenschaften

IUPAC Name |

1-(2-pyridin-4-ylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11/h1-2,6-7,12H,3-5,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMSGHHKUDNZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.